6-溴-4-乙氧基喹唑啉

描述

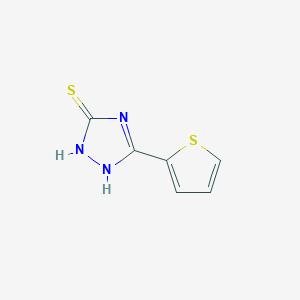

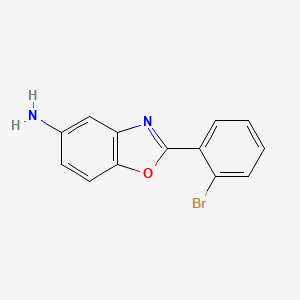

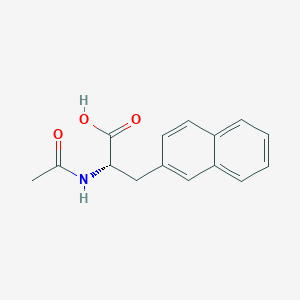

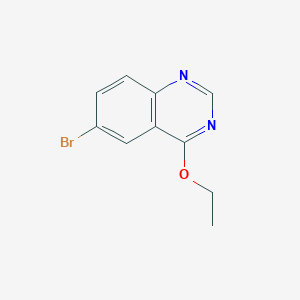

6-Bromo-4-ethoxyquinazoline is a heterocyclic compound . It has a molecular formula of C10H9BrN2O and an average mass of 253.095 Da .

Synthesis Analysis

The synthesis of 6-Bromo-4-ethoxyquinazoline and its derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . The key compound isothiocyanate was prepared through a simple and ecological method using di-2-pyridyl thionocarbonate in substitution of the thiophosgene .Molecular Structure Analysis

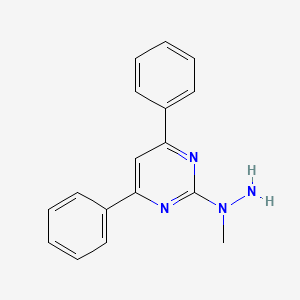

The molecular structure of 6-Bromo-4-ethoxyquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered aromatic ring fused to a benzene ring .Physical And Chemical Properties Analysis

6-Bromo-4-ethoxyquinazoline is a solid compound . It has a molecular weight of 253.09 g/mol.科学研究应用

酪氨酸激酶抑制作用

已经探索了6-溴-4-乙氧基喹唑啉衍生物对表皮生长因子受体(EGFR)的酪氨酸激酶具有强大的抑制活性,这是癌症治疗中的一个关键靶点。这些衍生物的结构-活性关系研究表明,某些修饰可以导致它们的抑制效力产生超加效应。例如,二乙氧基衍生物[4-(3-溴苯胺基)-6,7-二乙氧基喹唑啉]表现出显著的IC50为0.006 nM,使其成为已知对EGFR酪氨酸激酶活性具有最强抑制作用的抑制剂之一(Bridges et al., 1996)。

抗氧化剖面和潜力

已经研究了6-溴-4-乙氧基喹唑啉及其类似物的抗氧化能力,展示了一系列活性。例如,乙氧基喹唑及其较重的硫属类似物展示了不同程度的链断裂抗氧化能力和催化还原过氧化氢的能力,突显了它们在不同背景下作为有效抗氧化剂的潜力(Kumar et al., 2007)。

对药物合成的贡献

这种化合物还作为药物发现中的关键中间体,说明了它在合成具有药理活性的分子中的重要性。例如,它在抗癌剂的开发中作为强效凋亡诱导剂的作用以及在各种癌症模型中表现出高效性,如人类乳腺癌异种移植物模型,突显了它在药物化学中的价值(Sirisoma et al., 2009)。

动物饲料中的乙氧基喹唑

将乙氧基喹唑,一种与6-溴-4-乙氧基喹唑密切相关的化合物,作为动物饲料中的抗氧化剂使用,突显了其在直接药物应用之外的重要性。尽管存在潜在有害影响的担忧,但乙氧基喹唑在保护动物饲料免受脂质过氧化的作用以及其安全性概况,展示了这类化合物在食品安全和动物健康中的更广泛影响(Blaszczyk et al., 2013)。

合成和生物学特性

此外,对6-溴-4-乙氧基喹唑啉衍生物的合成和评估已经揭示了它们的生物学特性,包括抗菌和抗惊厥活性。这些研究为新治疗剂的开发奠定了基础,强调了6-溴-4-乙氧基喹唑啉作为药物开发和研究中的基石的多功能性和潜力,以及对其作用机制的研究(Ugale et al., 2012)。

未来方向

Quinazoline derivatives, including 6-Bromo-4-ethoxyquinazoline, have been attracting a lot of attention in chemical and biological research . They are being explored in various settings, including for early stage hormone receptor-positive and HER2-negative breast cancer, and for other clinical breast cancer subtypes . The development of resistance to monotherapy and the use of novel techniques for degrading enzymes are among the future research directions .

属性

IUPAC Name |

6-bromo-4-ethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKCNEGDPOMQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352645 | |

| Record name | 6-Bromo-4-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-ethoxyquinazoline | |

CAS RN |

124429-25-0 | |

| Record name | 6-Bromo-4-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)